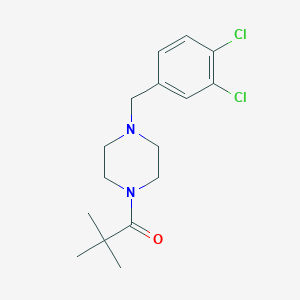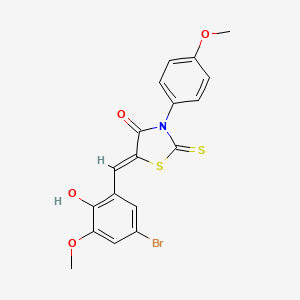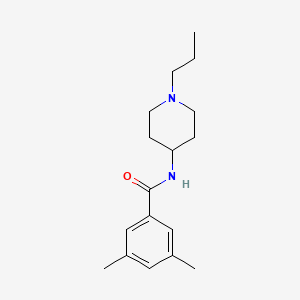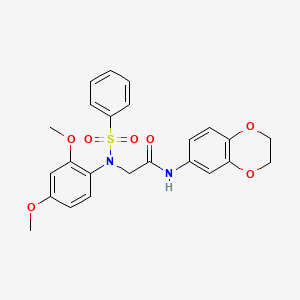
1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)piperazine
説明
1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)piperazine, also known as MBZP, is a synthetic compound that belongs to the class of piperazine derivatives. MBZP has been widely studied for its potential use in scientific research due to its unique chemical properties and mechanism of action.
作用機序
The mechanism of action of 1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. This compound has been shown to inhibit the reuptake of dopamine and serotonin, which leads to increased levels of these neurotransmitters in the brain. This, in turn, leads to the activation of specific receptors that are involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which leads to a reduction in anxiety and depression. This compound has also been shown to have sedative effects, which makes it a promising candidate for the treatment of insomnia. Additionally, this compound has been found to have antipsychotic effects, which makes it a potential treatment option for psychotic disorders.
実験室実験の利点と制限
One of the main advantages of using 1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)piperazine in lab experiments is its potent biological activity. This compound has been shown to have a wide range of effects on the brain and body, which makes it a useful tool for studying the underlying mechanisms of psychiatric disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound requires specialized equipment and expertise, which can make it difficult for researchers to obtain the compound.
将来の方向性
There are several potential future directions for the study of 1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)piperazine. One direction is to investigate the potential use of this compound as a treatment for psychiatric disorders. Another direction is to study the underlying mechanisms of this compound's biological activity, which could lead to the development of new drugs with similar effects. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, as most of the studies to date have been conducted in animal models.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely studied for its potential use in scientific research. It has been found to have a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and sedative effects. This compound's mechanism of action involves the modulation of neurotransmitter levels in the brain, and it has been shown to have potent effects on dopamine and serotonin reuptake. While this compound has several advantages for lab experiments, its complex synthesis method can make it difficult for researchers to obtain the compound. Nonetheless, future research on this compound could lead to the development of new treatments for psychiatric disorders and a better understanding of the underlying mechanisms of these disorders.
科学的研究の応用
1-(3,4-dichlorobenzyl)-4-(2,2-dimethylpropanoyl)piperazine has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and sedative effects. This compound has also been found to be a potent inhibitor of dopamine and serotonin reuptake, which makes it a promising candidate for the treatment of psychiatric disorders.
特性
IUPAC Name |
1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O/c1-16(2,3)15(21)20-8-6-19(7-9-20)11-12-4-5-13(17)14(18)10-12/h4-5,10H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRABQKMQOSOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[5-(4-fluorophenyl)-2-methyl-3-furyl]-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4741518.png)
![N-(3-methoxybenzyl)-3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B4741528.png)

![6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4741543.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide](/img/structure/B4741550.png)
![{[amino(imino)methyl]thio}methyl benzoate hydrochloride](/img/structure/B4741558.png)
![1-[4-(4-tert-butylphenoxy)butyl]piperidine](/img/structure/B4741566.png)
![N-1H-indazol-6-yl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4741579.png)
![2-acetyl-1',6-dimethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4741586.png)



![N-1,3-benzothiazol-2-yl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4741623.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4741631.png)